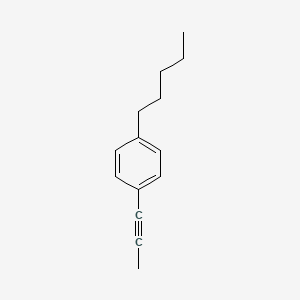
Benzene, 1-pentyl-4-(1-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-pentyl-4-(1-propynyl)- is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where a pentyl group and a propynyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-pentyl-4-(1-propynyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of Benzene, 1-pentyl-4-(1-propynyl)- may involve more scalable processes such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the production process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-pentyl-4-(1-propynyl)- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Major Products Formed
Substitution Reactions: Products include halogenated benzene derivatives, nitrobenzene derivatives, and alkylated benzene derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alkanes and alcohols.
Applications De Recherche Scientifique
Benzene, 1-pentyl-4-(1-propynyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzene, 1-pentyl-4-(1-propynyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that lead to the final substituted products . The molecular pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methyl-4-(1-propynyl)-: Similar structure but with a methyl group instead of a pentyl group.
Benzene, 1-propynyl-: Lacks the pentyl group, making it less complex.
Benzene, 1-pentyl-: Lacks the propynyl group, making it less reactive in certain reactions.
Uniqueness
The combination of these groups allows for a wider range of chemical reactions and interactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
627100-25-8 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
1-pentyl-4-prop-1-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-3-5-6-8-14-11-9-13(7-4-2)10-12-14/h9-12H,3,5-6,8H2,1-2H3 |
Clé InChI |
ONESTHHSZFFWQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


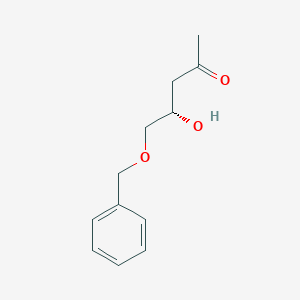
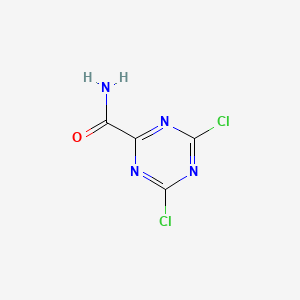
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
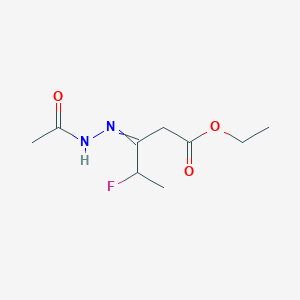
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
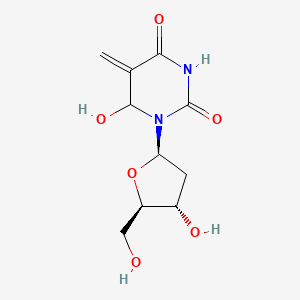
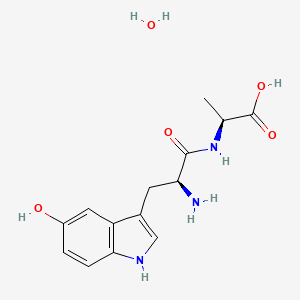
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)

